molecular formula C13H10N2O5S B2882663 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 866152-23-0

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B2882663
CAS No.: 866152-23-0
M. Wt: 306.29
InChI Key: MFOPMXBHLASXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C13H10N2O5S. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzoyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific nature of its functional groups. For example, many nitro compounds are potentially explosive. Always refer to the material safety data sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 4-methylthiophene-2-carboxylic acid to introduce the nitro group, followed by the reaction with 3-nitrobenzoyl chloride to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Reduction of the nitro group: Forms 4-Methyl-3-[(3-aminobenzoyl)amino]-2-thiophenecarboxylic acid.

    Reduction of the carboxylic acid group: Forms 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenemethanol.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the thiophene ring.

    3-Nitrobenzoyl chloride: Used as a precursor in the synthesis of the target compound.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the nitrobenzoyl group.

Uniqueness

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is unique due to the combination of the nitrobenzoyl group and the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-7-6-21-11(13(17)18)10(7)14-12(16)8-3-2-4-9(5-8)15(19)20/h2-6H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOPMXBHLASXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.